1-Chloro-2-methoxy-4-(methoxymethoxy)benzene
Overview
Description
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11ClO3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a methoxymethoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the chlorination and methoxylation of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce chlorobenzene.
Methoxylation: Chlorobenzene is then reacted with sodium methoxide to introduce the methoxy group, forming 1-chloro-2-methoxybenzene.
Methoxymethoxylation: Finally, 1-chloro-2-methoxybenzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can produce 1-methoxy-2-methoxymethoxybenzene.
Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, amines, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Major Products:
- Substitution: 1-Methoxy-2-methoxymethoxybenzene
- Oxidation: Corresponding aldehydes or carboxylic acids
- Reduction: Corresponding alcohols
Scientific Research Applications
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The methoxy and methoxymethoxy groups can undergo metabolic transformations, resulting in the formation of metabolites that may exert biological effects.
Comparison with Similar Compounds
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-4-methoxy-2-(methoxymethyl)benzene: This compound has a similar structure but with a methoxymethyl group instead of a methoxymethoxy group.
1-Bromo-4-chloro-2-methoxybenzene: This compound has a bromine atom instead of a chlorine atom.
1-Chloro-4-methoxybenzene: This compound lacks the methoxymethoxy group.
Uniqueness: this compound is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
1-chloro-2-methoxy-4-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-11-6-13-7-3-4-8(10)9(5-7)12-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKMDWSJDOEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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